3-(4-Methylphenoxy)propanoyl chloride

Description

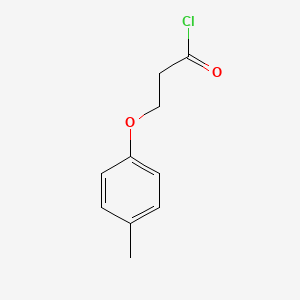

3-(4-Methylphenoxy)propanoyl chloride is an acyl chloride derivative featuring a propanoyl chloride backbone substituted with a 4-methylphenoxy group. This article synthesizes insights from structurally related compounds to infer its properties and applications.

Properties

IUPAC Name |

3-(4-methylphenoxy)propanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWNRRBFHFWMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenoxy)propanoyl chloride typically involves the reaction of 4-methylphenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Methylphenol+Propanoyl chloride→3-(4-Methylphenoxy)propanoyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenoxy)propanoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: Reacts with water to form 3-(4-Methylphenoxy)propanoic acid.

Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Amines: For amide formation, reactions are typically carried out in the presence of a base like triethylamine.

Alcohols: Esterification reactions often use anhydrous conditions and a base to neutralize the hydrochloric acid formed.

Water: Hydrolysis reactions are usually performed under acidic or basic conditions to facilitate the breakdown of the acyl chloride.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Carboxylic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

3-(4-Methylphenoxy)propanoyl chloride is used in various scientific research applications, including:

Organic Synthesis: As a building block for the synthesis of more complex molecules.

Pharmaceuticals: In the development of drug intermediates and active pharmaceutical ingredients.

Material Science: In the synthesis of polymers and other advanced materials.

Biochemistry: As a reagent in the modification of biomolecules.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenoxy)propanoyl chloride involves nucleophilic acyl substitution reactions. The acyl chloride group is highly reactive and can be attacked by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Key Structural Differences :

- Electron Effects: The methoxy group (4-OCH₃) is strongly electron-donating, enhancing resonance stabilization of the acyl chloride, whereas the fluorine (4-F) is electron-withdrawing, increasing electrophilicity. The methylphenoxy group (4-CH₃-O-) offers weaker electron donation than methoxy but greater lipophilicity.

- Steric and Electronic Profiles : Bromine (3-Br) introduces steric bulk and moderate electron-withdrawing effects, altering reactivity in nucleophilic acyl substitution reactions .

Physicochemical Properties

A comparison of calculated and experimental properties highlights substituent-driven trends:

Notes:

- Lipophilicity: The bromo derivative exhibits the highest LogP due to bromine’s hydrophobicity. The methylphenoxy group likely increases LogP compared to methoxy or fluoro substituents.

- Reactivity: Electron-withdrawing groups (e.g., 4-F) enhance acyl chloride reactivity toward nucleophiles, while electron-donating groups (e.g., 4-OCH₃) may slow reactions. The methylphenoxy group’s intermediate electron donation suggests moderate reactivity.

3-(4-Methoxyphenyl)propionyl chloride

- Applications : Widely used in pharmaceutical intermediates (e.g., prodrug synthesis) and agrochemicals. The methoxy group improves solubility in polar solvents, aiding in coupling reactions.

- Reactivity : Reacts with amines to form amides or with alcohols to yield esters.

3-(4-Fluorophenyl)propanoyl chloride

- Applications : Valued in fluorinated drug synthesis (e.g., antipsychotics or antivirals) due to fluorine’s metabolic stability.

- Reactivity : Higher electrophilicity facilitates rapid acylation under mild conditions.

3-(3-Bromophenyl)propanoyl chloride

- Applications : Serves as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine’s versatility in forming carbon-carbon bonds.

- Reactivity : Bromine’s steric bulk may hinder reactions but enables functionalization at the aryl ring.

Inferred Profile for this compound

- Applications: Potential use in synthesizing lipophilic prodrugs or agrochemicals where balanced solubility and stability are required.

- Reactivity: Expected to undergo standard acylation reactions, with the phenoxy oxygen enabling hydrogen bonding or coordination in catalysis.

Biological Activity

3-(4-Methylphenoxy)propanoyl chloride, a compound derived from the phenoxyacetic acid family, has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological effects, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a propanoyl group attached to a 4-methylphenoxy moiety, which is significant in determining its biological activity. The presence of the chlorinated aromatic ring enhances its reactivity, potentially contributing to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Properties : Many phenoxy derivatives have shown effectiveness against various bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that modifications in the phenolic structure can enhance their therapeutic efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell signaling and metabolism, thereby affecting cell proliferation and survival.

- Membrane Disruption : The lipophilic nature of the phenoxy group allows for interaction with lipid membranes, leading to increased permeability and eventual cell lysis in pathogens.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Antimicrobial Activity

A study explored the antimicrobial efficacy of various phenoxy derivatives against resistant strains of bacteria. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Cytotoxicity Studies

In vitro cytotoxicity assays on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis showed increased annexin V staining, indicating early apoptotic changes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.